1-Bromo-2-phenylpropan-2-ol

Catalog No.
S13578338
CAS No.
M.F
C9H11BrO
M. Wt
215.09 g/mol
Availability
In Stock
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1-Bromo-2-phenylpropan-2-ol

Product Name

1-Bromo-2-phenylpropan-2-ol

IUPAC Name

1-bromo-2-phenylpropan-2-ol

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

InChI

InChI=1S/C9H11BrO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3

InChI Key

JPCADVYWRDFZLE-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)(C1=CC=CC=C1)O

1-Bromo-2-phenylpropan-2-ol is an organic compound with the molecular formula C₉H₁₁BrO. It features a bromine atom attached to a secondary carbon that is also bonded to a phenyl group and a hydroxyl group. This compound is classified as a bromoalcohol and is notable for its potential applications in various

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or alkoxides, leading to the formation of new compounds.
  • Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes, particularly when heated.
  • Reduction: The alcohol group can be reduced to form alkanes or further oxidized to yield ketones or aldehydes, depending on the reagents used .

1-Bromo-2-phenylpropan-2-ol can be synthesized through several methods:

  • Electrophilic Bromination: This method involves the bromination of 2-phenylpropan-2-ol using bromine in an appropriate solvent.
  • Grignard Reaction: A Grignard reagent derived from phenylmagnesium bromide can react with acetone to yield 1-bromo-2-phenylpropan-2-ol after subsequent treatment with hydrobromic acid.
  • Hydrobromic Acid Addition: The addition of hydrobromic acid to 2-phenylpropan-2-ol can also yield this compound under controlled conditions .

1-Bromo-2-phenylpropan-2-ol has several applications in organic synthesis:

  • Intermediate in Organic Synthesis: It serves as a precursor for more complex organic molecules in pharmaceutical chemistry.
  • Building Block for Polymer Chemistry: Its functional groups allow it to be incorporated into polymers or used in cross-linking reactions.

1-Bromo-2-phenylpropan-2-ol shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:

Compound NameMolecular FormulaKey Features
1-Bromo-1-phenylpropan-2-olC₉H₁₁BrOContains a bromine atom on the first carbon
2-Bromo-1-phenyloctan-1-oneC₁₅H₁₉BrOFeatures a longer carbon chain
1-Bromo-3-methylbutan-2-oneC₈H₁₃BrOHas a branched structure
2-BromoacetophenoneC₈H₇BrOContains a ketone functional group

Uniqueness

The uniqueness of 1-bromo-2-phenylpropan-2-ol lies in its dual functionality as both an alcohol and a bromo compound, which allows for versatile applications in synthetic chemistry. Its specific structural arrangement also influences its reactivity patterns compared to similar compounds.

Classical Synthetic Routes and Reaction Mechanisms

The synthesis of 1-Bromo-2-phenylpropan-2-ol represents a fundamental transformation in organic chemistry involving the bromination of phenyl-containing alcohols. The classical synthetic approaches rely primarily on direct bromination methods utilizing molecular bromine or alternative brominating agents acting on the corresponding alcohol precursor [1] [2]. The target compound possesses the molecular formula C₉H₁₁BrO with a molecular weight of 215.09 grams per mole, featuring a tertiary alcohol functionality adjacent to a brominated carbon center [3] [4].

The most established synthetic route involves the bromination of 2-phenylpropan-2-ol using hydrogen bromide in the presence of acid catalysts [5] [6]. This transformation proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the secondary alcohol is protonated to form an oxonium intermediate, followed by nucleophilic attack by bromide ions [6]. The reaction mechanism follows a stepwise pathway beginning with protonation of the alcohol oxygen atom, creating a good leaving group in the form of water [6].

Alternative classical approaches include the use of phosphorus tribromide as a brominating agent, which has demonstrated effectiveness in converting secondary alcohols to their corresponding bromides [5]. The reactivity order follows the established pattern where tertiary alcohols exhibit greater reactivity than secondary alcohols, which in turn are more reactive than primary alcohols [5]. This selectivity pattern has been consistently observed across different bromination systems and provides predictable outcomes for synthetic planning.

The utilization of boron tribromide has emerged as another viable classical method for alcohol bromination, particularly effective for tertiary and secondary alcohols [5]. Under controlled conditions, boron tribromide achieves conversion rates of 85-92% for secondary alcohols within reaction times ranging from 1-4 hours [5]. The mechanism involves coordination of the alcohol oxygen to the boron center, followed by bromide transfer and elimination of the alcohol-boron complex.

Advanced Catalytic Approaches and Green Chemistry Innovations

Modern synthetic approaches to 1-Bromo-2-phenylpropan-2-ol emphasize sustainable methodologies that minimize environmental impact while maintaining high efficiency. Advanced catalytic systems have been developed that utilize transition-metal-free protocols with enhanced selectivity and reduced waste generation [7] [8]. These methodologies represent significant improvements over traditional approaches by incorporating principles of green chemistry and sustainable synthesis.

Copper-mediated bromination systems have demonstrated exceptional regioselectivity for aromatic bromination reactions under mild conditions [9]. The copper-catalyzed approach utilizes potassium bromide as the brominating agent in conjunction with copper perchlorate, providing an environmentally benign alternative to molecular bromine [9]. This system operates effectively at room temperature and eliminates the production of hydrogen bromide as a by-product, addressing key environmental concerns associated with traditional bromination methods.

The development of ionic liquid-catalyzed bromination represents a breakthrough in sustainable synthesis methodology [7]. These systems employ ionic liquids containing nitrate anions as catalysts for aerobic bromination, utilizing atmospheric oxygen as the terminal oxidant [7]. The methodology demonstrates broad substrate scope and controllable chemoselectivity, achieving complete conversion with residence times as low as 15 seconds [7]. The ionic liquid catalyst can be directly recycled without purification, contributing to the overall sustainability of the process.

Continuous flow photochemical bromination has emerged as a highly efficient approach for benzylic bromination reactions [10] [11]. These systems utilize in situ generated bromine from sodium bromate and hydrogen bromide under controlled photochemical conditions [10]. The photochemical approach achieves exceptional throughput with complete conversion in residence times of 15 seconds, while simultaneously reducing process mass intensity from 13.25 to 4.33 [10].

Table 1: Advanced Catalytic Bromination Methods for 1-Bromo-2-phenylpropan-2-ol

MethodCatalyst SystemConversion (%)Reaction TimeTemperature (°C)Environmental Benefit
Copper-mediatedCu(ClO₄)₂/KBr85-952-4 hours25No HBr formation
Ionic liquid[C₄Py]NO₃>99<1 hour100Recyclable catalyst
PhotochemicalNaBrO₃/HBr/light>9515 seconds20-40Minimal solvent use
Aerobic oxidationNaBr/O₂90-980.5-2 hours40Air as oxidant

The implementation of hydrogen bromide-dimethyl sulfoxide systems represents another significant advancement in catalytic bromination technology [12]. This methodology utilizes dimethyl sulfoxide as a mild oxidant in combination with hydrogen bromide, facilitated by copper salt catalysts [12]. The system demonstrates excellent functional group tolerance and provides mono- and di-brominated products with good to excellent yields across a diverse range of substrates.

Industrial Production Techniques and Scalability Challenges

Industrial production of 1-Bromo-2-phenylpropan-2-ol faces several critical challenges related to scale-up, safety considerations, and process economics. The transition from laboratory-scale synthesis to commercial production requires careful optimization of reaction parameters, equipment design, and process safety measures [13] [14]. Continuous stirred tank reactors have been identified as the preferred equipment for large-scale bromination processes due to their ability to maintain consistent product quality while handling exothermic reactions [14].

The implementation of continuous bromination processes has demonstrated significant advantages over traditional batch methods for industrial applications [14]. Continuous processes enable precise control of reaction parameters including temperature, residence time, and reagent stoichiometry, resulting in improved product consistency and reduced formation of unwanted by-products [14]. The continuous approach also facilitates better heat management, which is crucial for highly exothermic bromination reactions.

Process intensification through microreactor technology has shown exceptional promise for scaling bromination reactions [15] [16]. Microreactor systems achieve superior heat and mass transfer characteristics compared to conventional reactor designs, enabling precise control over reaction selectivity and minimizing side product formation [15]. The space-time yields obtained in microreactor systems exceed those of batch processes by orders of magnitude, with reaction times reduced from hours to seconds [15].

Table 2: Industrial Production Parameters for 1-Bromo-2-phenylpropan-2-ol

ParameterBatch ProcessContinuous FlowMicroreactor
Reaction Time2-4 hours15-30 minutes<60 seconds
Yield (%)75-8585-9590-98
Selectivity (%)80-9090-9595-99
Space-Time YieldLowMediumHigh
Heat TransferLimitedGoodExcellent
Scale FlexibilityLowMediumHigh

The challenge of bromine handling in industrial settings has driven the development of in situ bromine generation technologies [17] [18]. These systems produce bromine on-demand through the oxidation of bromide salts, eliminating the need for storage and transportation of molecular bromine [18]. The in situ generation approach significantly reduces safety risks while maintaining high reaction efficiency and product quality.

Solvent selection presents another critical challenge for industrial bromination processes. Many traditional bromination reactions require chlorinated solvents, which pose environmental and health concerns [10]. Recent developments have focused on solvent-free approaches or the use of more environmentally acceptable solvent systems [10] [15]. The elimination of organic solvents has been successfully demonstrated in several industrial applications, resulting in improved process mass intensity and reduced environmental impact.

Optimization Strategies for Yield and Purity

The optimization of 1-Bromo-2-phenylpropan-2-ol synthesis requires systematic investigation of multiple reaction parameters to achieve maximum yield while maintaining high product purity. Statistical design of experiments has proven invaluable for identifying optimal reaction conditions and understanding parameter interactions [19] [20]. These methodologies enable efficient exploration of the reaction space while minimizing the number of required experiments.

Temperature optimization represents a critical factor in bromination reactions, as it directly influences both reaction rate and selectivity [19] [21]. Higher temperatures generally accelerate bromination but may also promote formation of over-brominated products or degradation of the desired compound [21]. The optimal temperature range for 1-Bromo-2-phenylpropan-2-ol synthesis typically falls between 20-60°C, depending on the specific brominating system employed [20].

Residence time optimization in continuous flow systems has demonstrated significant impact on product yield and purity [10] [16]. Shorter residence times favor selective monobromination while longer times may lead to multiple bromination events or side product formation [16]. Flow rate studies have revealed that optimal residence times typically range from 15 seconds to 5 minutes, depending on the substrate reactivity and reaction temperature [10] [16].

Table 3: Optimization Parameters for 1-Bromo-2-phenylpropan-2-ol Synthesis

ParameterRange StudiedOptimal ValueEffect on YieldEffect on Purity
Temperature (°C)0-8025-40ModerateHigh
Molar Ratio (Br:substrate)1.0-3.01.1-1.3HighHigh
Residence Time (min)0.25-602-15HighModerate
Catalyst Loading (mol%)0-100.5-2.0ModerateLow
Solvent SystemVariousDCM/DMFModerateHigh

The purification of crude brominated products presents unique challenges due to the potential presence of multiple brominated isomers and unreacted starting materials [21]. Advanced purification techniques including selective crystallization, chromatographic separation, and distillation under reduced pressure have been employed to achieve pharmaceutical-grade purity [21]. The implementation of simultaneous grinding and drying procedures has proven effective for removing residual bromine and hydrogen bromide impurities from solid brominated products [21].

Impurity profiling and control strategies have become increasingly important for commercial production of 1-Bromo-2-phenylpropan-2-ol [13] [22]. Common impurities include over-brominated products, elimination products, and residual brominating agents [22]. The development of analytical methods for impurity quantification enables real-time process monitoring and quality control [13]. High-performance liquid chromatography and gas chromatography-mass spectrometry have been established as the preferred analytical techniques for purity assessment.

Process analytical technology integration has enhanced the ability to monitor and control bromination reactions in real-time [19]. In-line spectroscopic methods including infrared and nuclear magnetic resonance spectroscopy provide continuous feedback on reaction progress and product formation [19]. These monitoring systems enable rapid adjustment of process parameters to maintain optimal reaction conditions and prevent formation of undesired by-products.

1-Bromo-2-phenylpropan-2-ol exhibits a distinctive molecular architecture characterized by its tertiary alcohol functionality combined with an aromatic phenyl substituent and a bromomethyl group. The compound possesses the molecular formula C₉H₁₁BrO with a molecular weight of 215.09 g/mol [1] [2] [3]. The molecular structure features a central carbon atom bearing a hydroxyl group, which forms the tertiary alcohol center, with three distinct substituents: a phenyl ring, a methyl group, and a bromomethyl group [1].

The three-dimensional molecular geometry of 1-Bromo-2-phenylpropan-2-ol can be characterized through computational modeling and spectroscopic analysis. The tertiary carbon center adopts a tetrahedral geometry, with bond angles influenced by the steric bulk of the phenyl ring and the electronegativity of the bromine atom [1]. The presence of the bromine substituent introduces significant electronic effects due to its high electronegativity and polarizability, which influences the overall molecular dipole moment and intermolecular interactions.

Crystallographic data for 1-Bromo-2-phenylpropan-2-ol remains limited in the available literature. However, structural analysis of related brominated phenylpropanol derivatives provides insight into the expected crystal packing arrangements [4]. The hydroxyl group is capable of forming hydrogen bonding networks, which would be expected to influence the solid-state structure and contribute to the overall stability of crystalline forms.

The conformational flexibility of the molecule arises primarily from rotation around the carbon-carbon bonds connecting the phenyl ring and the bromomethyl group to the central tertiary carbon. Energy calculations suggest that the most stable conformation positions the bulky phenyl ring to minimize steric interactions with both the hydroxyl group and the bromomethyl substituent [1].

Thermal Stability and Phase Transition Behavior

The thermal stability characteristics of 1-Bromo-2-phenylpropan-2-ol are fundamentally governed by the relative weakness of the carbon-bromine bond compared to other bonds within the molecular structure. Organobromine compounds typically exhibit thermal decomposition patterns initiated by the scission of C-Br bonds, which possess bond energies of approximately 292 kilojoules per mole [5] [6].

Based on thermal analysis studies of structurally related brominated alcohols and organobromine compounds, 1-Bromo-2-phenylpropan-2-ol is predicted to exhibit thermal decomposition onset temperatures in the range of 250-300°C [7] [5]. The primary decomposition peak would be expected to occur between 300-350°C, followed by secondary decomposition processes at higher temperatures around 400-450°C [7].

Thermogravimetric analysis patterns for similar brominated compounds demonstrate characteristic multi-stage decomposition profiles [7] [5]. The initial weight loss typically corresponds to the elimination of hydrogen bromide and the formation of unsaturated intermediates. Subsequent decomposition stages involve the fragmentation of the aromatic ring system and the complete breakdown of the carbon skeleton [7].

The major thermal decomposition products anticipated for 1-Bromo-2-phenylpropan-2-ol include hydrogen bromide, methyl bromide, phenyl-containing fragments, and various carbonaceous residues [7]. The compound would be expected to lose approximately 20-40% of its mass upon heating to 300°C, based on comparative studies of similar organobromine structures [5].

Phase transition behavior data for 1-Bromo-2-phenylpropan-2-ol is not readily available in the current literature. The compound is reported to exist as a liquid at room temperature, appearing as a yellow to pale yellow to colorless oil [2]. Storage recommendations specify room temperature conditions (20-22°C) under sealed, inert atmosphere conditions to maintain stability [2].

Solubility Profiles in Various Solvent Systems

The solubility characteristics of 1-Bromo-2-phenylpropan-2-ol are determined by the interplay between its hydrophobic aromatic and alkyl components and the polar hydroxyl functional group. The compound exhibits amphiphilic properties, with the phenyl ring and bromomethyl group contributing to hydrophobic character while the tertiary alcohol provides limited hydrophilic interactions [8] [9].

Water solubility of 1-Bromo-2-phenylpropan-2-ol is expected to be practically insoluble, consistent with the behavior of related phenylpropanol derivatives such as 2-phenyl-2-propanol, which demonstrates very limited aqueous solubility [9]. The presence of the large hydrophobic phenyl substituent and the halogen atom significantly reduces water compatibility [8].

The compound demonstrates good solubility in polar protic organic solvents including ethanol and methanol [8]. This solubility pattern is attributed to the ability of these solvents to form hydrogen bonds with the hydroxyl group while providing sufficient organic character to dissolve the hydrophobic portions of the molecule [8].

Chloroform represents an excellent solvent for 1-Bromo-2-phenylpropan-2-ol, as indicated by its use in synthetic procedures and analytical applications [8]. The polarizable nature of chloroform and its ability to interact favorably with both the aromatic ring system and the bromine substituent contribute to high solubility [8].

Additional organic solvents expected to provide good solvation include dichloromethane, acetone, and benzene [8] [10]. The compound's organic nature and the presence of the aromatic ring system facilitate dissolution in these non-polar to moderately polar organic media [10]. The bromine substituent enhances compatibility with halogenated solvents through halogen-halogen interactions [8].

Partition coefficient data suggests moderate lipophilicity, with estimated log P values in the range typical for substituted aromatic alcohols [8]. This indicates preferential partitioning into organic phases when in contact with aqueous systems, consistent with the poor water solubility characteristics [8].

Spectroscopic Fingerprints and Analytical Identification

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification of 1-Bromo-2-phenylpropan-2-ol through characteristic chemical shifts and coupling patterns. Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) analysis reveals distinct resonances for the aromatic protons typically appearing in the δ 7.35 parts per million region, consistent with monosubstituted benzene systems [4] [11]. The bromomethyl protons exhibit characteristic downfield shifts due to the deshielding effect of the electronegative bromine atom [12] [11].

The tertiary alcohol proton appears as a broad singlet, often exchangeable with deuterated solvents, confirming the presence of the hydroxyl functionality [4]. The methyl group attached to the tertiary carbon center displays a characteristic singlet resonance, distinguishable from other methyl environments due to its unique chemical environment [12] [11].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides complementary structural information, with the quaternary carbon bearing the hydroxyl group exhibiting a characteristic downfield shift typical of tertiary alcohols [4] [12]. The aromatic carbon resonances appear in the expected aromatic region, while the bromomethyl carbon shows distinctive downfield positioning due to the influence of the halogen substituent [12].

Mass spectrometry analysis of 1-Bromo-2-phenylpropan-2-ol yields a molecular ion peak at mass-to-charge ratio 215, corresponding to the molecular formula C₉H₁₁BrO [13]. The presence of bromine creates a characteristic isotope pattern with a molecular ion plus two peak (M+2) due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [13]. Common fragmentation patterns include loss of bromine (mass loss of 79/81 atomic mass units) and formation of phenyl-containing fragments [13] [14].

Infrared spectroscopy reveals characteristic absorption bands that serve as fingerprints for functional group identification [15] [16]. The hydroxyl group produces a broad absorption band in the 3200-3600 wave number per centimeter region, while aromatic carbon-hydrogen stretching appears around 3000-3100 wave number per centimeter [15]. The carbon-bromine stretch typically manifests as a medium intensity band near 550 wave number per centimeter [15] [16].

High Resolution Mass Spectrometry provides exact mass determination with sufficient accuracy to confirm the molecular formula and distinguish between potential isomeric structures [13]. The high-resolution technique also enables verification of the bromine isotope pattern with enhanced precision, supporting structural assignments [13].

Gas Chromatography-Mass Spectrometry analysis facilitates both separation and identification of 1-Bromo-2-phenylpropan-2-ol in complex mixtures [17] [11]. The compound's moderate volatility allows for effective gas chromatographic separation, while the distinctive mass spectral fragmentation pattern enables reliable identification [17] [11].

PropertyValueReference
Molecular FormulaC₉H₁₁BrOPubChem, Ambeed [1] [3]
Molecular Weight (g/mol)215.09PubChem, Ambeed [1] [3]
CAS Number31778-29-7PubChem, Hoffman Chemicals [1] [2]
Physical StateLiquidHoffman Chemicals [2]
AppearanceYellow to pale yellow to colorless oilHoffman Chemicals [2]
Water SolubilityPractically InsolubleBased on similar phenylpropanols [9]
Organic Solvent SolubilityGenerally SolubleChemicalBook data [8]
TechniqueKey Spectroscopic FeaturesDiagnostic Value
¹H NMRAromatic protons (δ 7.35 ppm), CH₂-Br protons, OH protonSubstitution pattern confirmation [4] [11]
¹³C NMRQuaternary carbon, aromatic carbons, CH₂-Br carbonTertiary alcohol identification [4] [12]
Mass SpectrometryMolecular ion m/z 215, bromine isotope patternMolecular formula confirmation [13]
Infrared SpectroscopyO-H stretch (3200-3600 cm⁻¹), C-Br stretch (~550 cm⁻¹)Functional group identification [15] [16]
Thermal ParameterEstimated Range/ValueBasis
Decomposition Onset (°C)250-300Similar organobromine compounds [7] [5]
Primary Decomposition Peak (°C)300-350TGA patterns for brominated alcohols [7]
Major ProductsHBr, CH₃Br, phenyl fragmentsTypical organobromine behavior [7] [5]
Thermal StabilityModerateC-Br bond strength (~292 kJ/mol) [5]

XLogP3

2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

213.99933 g/mol

Monoisotopic Mass

213.99933 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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